Disilver tungsten tetraoxide

描述

Synthesis Analysis

The synthesis of tungsten compounds often involves the reaction of tungsten precursors with specific reagents under controlled conditions. For example, the formation of terminal tungsten pnictide complexes through pnictaethynolate decarbonylation involves the use of tungsten(IV) tetrakis(2,6-diisopropylphenoxide) as a platform for the decarbonylative formation of anionic terminal pnictide complexes (Joost, Transue, & Cummins, 2017). Similar methodologies could potentially be adapted for the synthesis of disilver tungsten tetraoxide, considering the reactivity of tungsten centers in different ligand environments.

Molecular Structure Analysis

The molecular structure of tungsten oxides and complexes can be determined using techniques like gas electron diffraction and X-ray diffraction. For example, the molecular structure of tungsten oxide tetrachloride was found to have a square-pyramidal structure, providing insights into the coordination environment of tungsten atoms (Iijima & Shibata, 1974). This information is crucial for understanding the structural aspects of disilver tungsten tetraoxide, which may also exhibit unique structural features due to the presence of silver ions.

Chemical Reactions and Properties

Tungsten compounds participate in various chemical reactions, including oxo transfer reactions, which are mediated by tungsten complexes. These reactions are significant for understanding the chemical reactivity and potential catalytic applications of tungsten-based compounds (Sung & Holm, 2001). The chemical properties of disilver tungsten tetraoxide could be influenced by the unique combination of silver and tungsten in its structure, leading to distinct reactivity patterns.

Physical Properties Analysis

The physical properties of tungsten oxides, such as phase transitions and structural stability, are topics of research interest. For instance, a study on tungsten trioxide (WO3) revealed a new tetragonal form at temperatures of 740°C and higher, indicating temperature-induced phase transitions (Kehl, Hay, & Wahl, 1952). These findings are relevant for assessing the stability and phase behavior of disilver tungsten tetraoxide under different conditions.

Chemical Properties Analysis

The chemical properties of tungsten compounds, such as reactivity with hydrogen peroxide, have been characterized using techniques like nuclear magnetic resonance and Raman spectroscopy. These studies shed light on the oxidation states and coordination environments of tungsten in various compounds (Nakajima, Kudo, & Mizuno, 1999). Understanding the chemical properties of disilver tungsten tetraoxide requires detailed investigations into its reactivity and interaction with other chemical species.

科学研究应用

-

Energy Storage Materials : Tungsten and related metals are found to be effective in preparing novel energy storage materials . Specific methods of application or experimental procedures were not detailed in the source. The outcomes of these applications are also not specified in the source.

-

Electrochemical Performances of Cathode Materials in Lithium-ion Batteries : Tungsten-related elements are used for improving the electrochemical performances of cathode materials in lithium-ion batteries . The specific methods of application or experimental procedures, as well as the outcomes, are not detailed in the source.

-

High-Performance Solid-State Batteries : Tungsten-related elements are used in modification strategies of Li7La3Zr2O12 ceramic electrolyte for high-performance solid-state batteries . The specific methods of application or experimental procedures, as well as the outcomes, are not detailed in the source.

-

Vanadium-Based Cathode Materials for Lithium-ion Batteries : Tungsten-related elements are used in the progress and perspective of vanadium-based cathode materials for lithium-ion batteries . The specific methods of application or experimental procedures, as well as the outcomes, are not detailed in the source.

-

Rechargeable Zinc-Ion Batteries : Tungsten-related elements are used in recent developments of vanadium-based cathode for rechargeable zinc-ion batteries . The specific methods of application or experimental procedures, as well as the outcomes, are not detailed in the source.

-

Recovery of Transition Metals from Spent HDS Catalysts : Tungsten-related elements are used in recent advances in the recovery of transition metals from spent HDS catalysts . The specific methods of application or experimental procedures, as well as the outcomes, are not detailed in the source.

-

Photothermal Therapy for Cancer Treatment : Tungsten-oxide-based materials have received considerable attention recently because of their ability to absorb near-infrared (NIR) light and their efficient light-to-heat conversion properties . These materials have been used in photothermal therapy, a cancer treatment method where the target tissues are exposed to higher temperatures derived from photothermal properties to destroy abnormal cells .

-

Water Evaporation : Tungsten-oxide-based materials have been used in water evaporation applications due to their light-to-heat conversion properties .

-

Photocatalysis : Tungsten-oxide-based materials have been used in photocatalysis applications . Photocatalysis is a process in which light energy is absorbed and used to catalyze a chemical reaction.

-

Gas Sensors : Tungsten-oxide-based materials have been used in the development of gas sensors .

-

Energy-Related Applications : Tungsten-oxide-based materials have been used in various energy-related applications .

-

NIR Shielding : Tungsten-oxide-based materials have been used in NIR shielding applications . NIR shielding materials are used to block or reduce the amount of near-infrared light that can pass through.

-

Photothermal Therapy for Cancer Treatment : Tungsten-oxide-based materials have received considerable attention recently because of their ability to absorb near-infrared (NIR) light and their efficient light-to-heat conversion properties . These materials have been used in photothermal therapy, a cancer treatment method where the target tissues are exposed to higher temperatures derived from photothermal properties to destroy abnormal cells .

-

Water Evaporation : Tungsten-oxide-based materials have been used in water evaporation applications due to their light-to-heat conversion properties .

-

Photocatalysis : Tungsten-oxide-based materials have been used in photocatalysis applications . Photocatalysis is a process in which light energy is absorbed and used to catalyze a chemical reaction.

-

Gas Sensors : Tungsten-oxide-based materials have been used in the development of gas sensors .

-

Energy-Related Applications : Tungsten-oxide-based materials have been used in various energy-related applications .

-

NIR Shielding : Tungsten-oxide-based materials have been used in NIR shielding applications . NIR shielding materials are used to block or reduce the amount of near-infrared light that can pass through.

安全和危害

The safety data sheet for Silver Tungstate on Magnesium Oxide, which may be related to Disilver tungsten tetraoxide, suggests avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves. If inhaled, it recommends removing the person to fresh air and keeping them comfortable for breathing .

未来方向

属性

IUPAC Name |

disilver;oxygen(2-);tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ag.4O.W/q2*+1;4*-2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRJWFGXWLCOTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

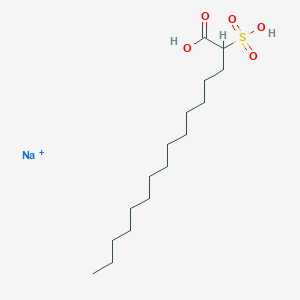

[O-2].[O-2].[O-2].[O-2].[Ag+].[Ag+].[W] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag2O4W-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disilver tungsten tetraoxide | |

CAS RN |

13465-93-5 | |

| Record name | Disilver tungsten tetraoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disilver tungsten tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)